molecular formula C12H15NO3 B1615630 N-p-Tolyl-malonamic acid ethyl ester CAS No. 72324-44-8

N-p-Tolyl-malonamic acid ethyl ester

Cat. No.: B1615630
CAS No.: 72324-44-8
M. Wt: 221.25 g/mol
InChI Key: GXTAUIKNWDHZLE-UHFFFAOYSA-N
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Description

N-p-Tolyl-malonamic acid ethyl ester is an organic compound with a complex structure It is an ester derivative of propanoic acid, featuring a 4-methylphenyl group attached to an amino group, which is further connected to a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where propanoic acid reacts with ethanol under acidic conditions to form the ester. The reaction is usually carried out under reflux with a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction times. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used. The reaction conditions are optimized to ensure complete conversion of the reactants to the desired ester product.

Chemical Reactions Analysis

Types of Reactions

N-p-Tolyl-malonamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-p-Tolyl-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various fine chemicals and as a flavoring agent in the food industry.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-((4-hydroxyphenyl)amino)-3-oxo-, ethyl ester
  • Propanoic acid, 3-((4-methoxyphenyl)amino)-3-oxo-, ethyl ester

Uniqueness

N-p-Tolyl-malonamic acid ethyl ester is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

ethyl 3-(4-methylanilino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)8-11(14)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTAUIKNWDHZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222661
Record name Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72324-44-8
Record name Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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